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molecular formula C7H15NO2 B1295618 4-(3-Hydroxypropyl)morpholine CAS No. 4441-30-9

4-(3-Hydroxypropyl)morpholine

Cat. No. B1295618
M. Wt: 145.2 g/mol
InChI Key: VZKSLWJLGAGPIU-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

Morpholine (94 g, 1.08 mol) was added dropwise to a solution of 3-bromo-1-propanol (75 g, 0.54 mol) in toluene (750 ml) and the reaction then heated at 80° C. for 4 hours. The mixture was allowed to cool to ambient temperature and the precipitated solid was removed by filtration. The volatiles were removed from the filtrate and the resulting yellow oil was purified by distillation at 0.4-0.7 mmHg to give 4-(3-hydroxypropyl)morpholine (40 g, 50%) as a colourless oil.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Br[CH2:8][CH2:9][CH2:10][OH:11]>C1(C)C=CC=CC=1>[OH:11][CH2:10][CH2:9][CH2:8][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
75 g
Type
reactant
Smiles
BrCCCO
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitated solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
The volatiles were removed from the filtrate
DISTILLATION
Type
DISTILLATION
Details
the resulting yellow oil was purified by distillation at 0.4-0.7 mmHg

Outcomes

Product
Name
Type
product
Smiles
OCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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